1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Overview
Description
1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives This compound features a unique structure with multiple functional groups, including bromophenyl, fluorophenyl, pyridinylethyl, and diazinane trione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Diazinane Ring: The diazinane ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea derivatives and aldehydes under acidic or basic conditions.
Introduction of Bromophenyl and Fluorophenyl Groups: The bromophenyl and fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using bromobenzene and fluorobenzene derivatives, respectively.
Attachment of Pyridinylethyl Group: The pyridinylethyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using pyridine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under appropriate conditions (e.g., reflux, inert atmosphere).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in the biological pathways, resulting in the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
- 1-(4-Bromophenyl)-5-[(4-methylphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
- 1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-3-ylethyl)-1,3-diazinane-2,4,6-trione
Uniqueness
1-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and fluorophenyl groups, along with the pyridinylethyl moiety, allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFN3O3/c25-18-3-7-20(8-4-18)29-22(31)24(21(30)28-23(29)32,12-9-16-10-13-27-14-11-16)15-17-1-5-19(26)6-2-17/h1-8,10-11,13-14H,9,12,15H2,(H,28,30,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMHDYRIZIFWFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2(C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)CCC4=CC=NC=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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